Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-(2-methoxyethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-17-12(15)9-4-5-11(10(13)8-9)14-6-7-16-2/h4-5,8,14H,3,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZOGMQQRGQIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis and Esterification of Substituted Benzoic Acid Derivatives
This approach involves starting from substituted amino ethyl benzoic acid esters, which are hydrolyzed to their corresponding acids, followed by esterification with ethanol or other alcohols to yield the ethyl ester. The amino group is introduced via nucleophilic substitution or reduction steps.
Hydrolysis of Ester:
Hydrolyze the ester using hydrochloric acid to obtain the free benzoic acid derivative. This step is crucial for subsequent amination reactions.Amination:
Introduce the amino group at the 3-position of the benzoic acid via nucleophilic substitution or by using amine derivatives under controlled conditions.Formation of the 4-[(2-methoxyethyl)amino] substituent:
This is achieved through nucleophilic substitution with 2-methoxyethylamine derivatives or via reductive amination using appropriate aldehyde or ketone intermediates.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Ester hydrolysis | HCl | Reflux in water | Benzoic acid derivative |
| Amination | Amine derivatives | Reflux or microwave irradiation | 3-Amino benzoate |
| Alkylation | 2-Methoxyethylamine | Reflux with suitable activating groups | 4-[(2-methoxyethyl)amino]benzoate |
Synthesis via Ring-Opening of 3-Aminoindazoles
Recent research has demonstrated that oxidative ring-opening of 3-aminoindazoles can be employed to synthesize 2-aminobenzoates, which are structurally related to the target compound. The process involves oxidative cleavage of the heterocyclic ring, followed by functionalization to introduce amino and ester groups.
Preparation of 3-Aminoindazoles:
Synthesize or procure 3-aminoindazoles as starting materials.Oxidative Ring-Opening:
Use oxidizing agents such as N-bromosuccinimide (NBS) and potassium persulfate (K₂S₂O₈) in alcohol solvents under mild conditions (around 60°C) to cleave the heterocycle and generate 2-aminobenzoates.Functionalization:
Introduce the 2-methoxyethylamino group via nucleophilic substitution or reductive amination on the intermediate.
| Step | Reagents | Conditions | Yield/Outcome |
|---|---|---|---|
| Ring-opening | NBS, K₂S₂O₈ | 60°C, air, 16-24 h | 2-Aminobenzoates |
| Aminoalkylation | 2-methoxyethylamine | Reflux | Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate |
The oxygen atom in the 2-methoxyethyl group originates from water during the ring-opening process, confirmed via isotope labeling experiments.
The method offers a versatile route to functionalized benzoates with potential for further derivatization.
Esterification Using Condensation Reagents
Esterification of the amino benzoic acids with alcohols such as ethanol can be achieved using strong acids or condensation reagents like dicyclohexylcarbodiimide (DCC).
Combine the benzoic acid derivative with ethanol and a catalytic amount of sulfuric acid or DCC.
Conduct the reaction at reflux temperature under inert atmosphere.
Purify the product via chromatography.
| Reagent | Conditions | Notes |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Reflux, room temperature | Mild, high-yield esterification |
| Sulfuric acid | Reflux | Conventional esterification |
High selectivity and yield.
Suitable for sensitive amino groups when protected.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrolysis & Esterification | Amino benzoic acid esters | HCl, ethanol | Reflux | Straightforward | Multiple steps, purification needed |
| Ring-Opening of 3-Aminoindazoles | 3-Aminoindazoles | NBS, K₂S₂O₈ | 60°C, 16-24 h | Efficient for aromatic substitution | Requires heterocyclic precursor |
| Condensation Esterification | Benzoic acids | DCC, ethanol | Reflux | High yield | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Pharmacological Applications
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is primarily recognized for its potential as a spasmolytic agent and psychotherapeutic compound . Research indicates that derivatives of amino benzoic acids can facilitate learning and improve memory retention in experimental animals, suggesting cognitive-enhancing properties .
Spasmolytic Activity
The compound exhibits significant spasmolytic activity, demonstrated through studies on isolated ileum tissues. These studies compare the effectiveness of this compound against standard spasmolytics like papaverine. The results indicate comparable efficacy, making it a candidate for further development in treating gastrointestinal disorders .
Cognitive Enhancement
In behavioral studies involving rodents, compounds similar to this compound have shown improvements in both acquisition and retention of learned behaviors. These findings are based on avoidance response tests and maze tests, which indicate that such compounds may enhance cognitive functions through modulation of neurotransmitter systems .
Synthesis of Heterocyclic Compounds
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds with pharmacological significance. Amino benzoic acid derivatives are commonly used to synthesize novel benzimidazole derivatives, which have diverse biological activities .
Crystal Structure Analysis
The crystal structure of this compound reveals that it forms a three-dimensional network through intermolecular hydrogen bonding, which is crucial for its stability and reactivity in further chemical transformations .
Study on Spasmolytic Activity
A study conducted on the effects of this compound on isolated rabbit ileum showed that the compound effectively inhibited contractions induced by acetylcholine and histamine. This suggests its potential utility in treating conditions characterized by excessive smooth muscle contraction .
Cognitive Function Improvement
In a behavioral study involving rats subjected to learning tasks, those treated with the compound demonstrated significantly improved performance compared to control groups. This was measured using standard behavioral tests that assess learning and memory retention .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and methoxyethylamino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 4-position, which significantly influence physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:
Structural Analogs and Key Differences
Physicochemical Properties
- Solubility: Ethoxylated derivatives (e.g., C₅₉H₁₁₁NO₂₇) are water-soluble, whereas tert-butyl and trifluoroethoxy analogs are more lipophilic .
Biological Activity
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate core with an ethyl ester and two amino substituents, which contribute to its hydrophilic and lipophilic characteristics. This structural diversity allows for various interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that related derivatives showed activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study reported that similar benzoate derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This compound, due to its structural similarities, is hypothesized to exhibit comparable effects .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : Interactions with receptors may modulate signaling pathways critical for cell survival and proliferation.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active forms that exert biological effects.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various benzoate derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
Compound Name Bacterial Strain Tested Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 32 µg/mL Ethyl 3-amino-4-(hydroxyethyl)benzoate Escherichia coli 64 µg/mL -
Anticancer Activity :
- A comparative study on the cytotoxic effects of benzoate derivatives on cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate, and how can reaction parameters be optimized?
Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the benzoate core. A plausible route includes:
Amination : React ethyl 4-aminobenzoate with a methoxyethylamine derivative via nucleophilic substitution or coupling reactions.
Protection/Deprotection : Use protecting groups (e.g., acetyl or tert-butyl) to prevent side reactions during amination steps.
Work-Up : Purify intermediates via column chromatography or recrystallization.
Key parameters for optimization:
- Temperature : Elevated temperatures (45–60°C) improve reaction rates but may require inert atmospheres to avoid oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity of amines.
- Catalysts : Acid catalysts (e.g., HCl) can protonate the amino group to facilitate electrophilic substitution.
Reference Table : Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amination | Methoxyethylamine, DMF, 50°C | ~75 (estimated) | |
| Purification | Ethanol/water recrystallization | >90 |
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR :
- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxyethyl signals (δ 3.3–3.7 ppm), and NH2/amine protons (δ 1.5–5.0 ppm, broad).
- 13C NMR : Confirm ester carbonyl (δ ~165 ppm) and methoxy carbons (δ ~55 ppm).
- IR Spectroscopy : Look for N-H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Key Tip : Use deuterated DMSO for NMR to resolve exchangeable protons. Cross-validate with elemental analysis for purity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction provides atomic-level insights:
Crystal Growth : Slow evaporation from ethanol/water mixtures yields suitable crystals.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
Hydrogen Bonding Analysis : Identify O-H⋯N and N-H⋯O interactions stabilizing the 3D network.
Reference Table : Crystallographic Parameters for Related Compounds
| Parameter | Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Expected Range for Target Compound |
|---|---|---|
| Space Group | P21/c | Similar (e.g., P21/n) |
| Unit Cell (Å) | a = 23.23, b = 14.59, c = 7.58 | Comparable dimensions |
| Hydrogen Bonds | O-H⋯N (2.85 Å), N-H⋯O (2.98 Å) | Slightly longer due to methoxy group |
Note : The methoxyethyl group may reduce hydrogen-bond donor capacity compared to hydroxyethyl analogs.
Q. How should researchers address discrepancies between spectroscopic data and computational modeling predictions?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Follow this workflow:
Verify Experimental Conditions : Ensure sample purity via TLC or HPLC .
Re-examine Computational Models :
- Use density functional theory (DFT) with solvent corrections (e.g., PCM for DMSO).
- Compare Boltzmann-weighted conformer populations with NMR coupling constants.
Cross-Validate with Alternative Techniques :
- Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
- Perform variable-temperature NMR to assess dynamic effects.
Case Study : In related benzoates, discrepancies in NH2 chemical shifts were resolved by identifying rotameric equilibria .
Q. What methodologies elucidate the electronic effects of substituents on reactivity in derivatives of this compound?
Methodological Answer:
Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., ester hydrolysis).
DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
Kinetic Isotope Effects (KIE) : Study deuterated analogs to probe rate-determining steps.
Example : Electron-withdrawing groups (e.g., nitro) on the benzene ring reduce amine nucleophilicity, slowing subsequent alkylation .
Q. How can researchers optimize purification strategies to isolate high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol).
- Recrystallization : Ethanol/water (7:3 v/v) minimizes co-crystallization of byproducts.
- Centrifugal Partition Chromatography (CPC) : Effective for polar amines without silica adsorption .
Quality Control : Monitor purity via melting point consistency (Δmp < 2°C) and HPLC (>98% area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
